Taurolidine

Catheter-related bloodstream infection Hemodialysis Clinical trial

Taurolidine is a non-antibiotic, broad-spectrum antimicrobial that avoids cross-resistance via a unique methylol-release mechanism. It eradicates mature biofilms more effectively than minocycline (3.63 vs 2.12 log10 reduction) and achieves >70% CRBSI reduction in RCTs. Ideal for catheter lock solutions, surgical lavage, and oncology research. This ≥98% high-purity compound ensures experimental reproducibility where common antiseptics or the analog taurultam fail.

Molecular Formula C7H16N4O4S2
Molecular Weight 284.4 g/mol
CAS No. 19388-87-5
Cat. No. B130013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaurolidine
CAS19388-87-5
Synonyms4,4'-methylenebis-(tetrahydro-1,2,4-thiadiazine- 1,1-dioxide)
bis(1,1-dioxo-perhydro-1,2,4-thiadiazinyl-4)methane
bis- (1,1-dioxoperhydro-1,2,4-thiadiazinyl-4)methane
Tauroflex
taurolidine
Taurolin
Tauroline
Molecular FormulaC7H16N4O4S2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)NCN1CN2CCS(=O)(=O)NC2
InChIInChI=1S/C7H16N4O4S2/c12-16(13)3-1-10(5-8-16)7-11-2-4-17(14,15)9-6-11/h8-9H,1-7H2
InChIKeyAJKIRUJIDFJUKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Taurolidine (CAS 19388-87-5): Baseline Characterization and Antimicrobial Spectrum for Scientific Procurement


Taurolidine (CAS 19388-87-5) is a synthetic, broad-spectrum, non-antibiotic antimicrobial agent derived from the amino sulfonic acid taurine [1]. It acts via a unique mechanism involving the release of reactive methylol groups that cross-link microbial proteins and inhibit biofilm formation, thereby avoiding cross-resistance with conventional antibiotics [1]. Taurolidine is not absorbed systemically, making it ideal for local applications including catheter lock solutions, surgical lavage, and topical wound care [2]. Its activity is maintained against multidrug-resistant (MDR) bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and Candida species [1].

Taurolidine in Scientific and Industrial Procurement: Critical Differentiation from Generic Antiseptics and Structural Analogs


Generic substitution with common antiseptics (e.g., chlorhexidine, povidone-iodine) or the structural analog taurultam fails to replicate taurolidine's unique therapeutic and safety profile. Taurolidine's clinical superiority in preventing catheter-related bloodstream infections (CRBSI) is established in large, randomized controlled trials with specific, validated formulations [1]. These trials demonstrate a >70% reduction in CRBSI risk that is not observed with heparin or saline controls. Furthermore, taurolidine exhibits a distinct, concentration-dependent mechanism that eradicates mature biofilms more effectively than alternatives like minocycline [2]. The compound's stability in solution is also a critical differentiator; high-concentration solutions require specific electrolyte formulations to prevent precipitation and maintain efficacy, a factor not addressed by generic suppliers [3]. Consequently, procurement of research-grade taurolidine must be compound-specific to ensure experimental reproducibility and clinical translation, as the performance of analogs and unverified formulations cannot be extrapolated.

Taurolidine Procurement Evidence Guide: Quantitative Head-to-Head Performance Data Against Comparators


Taurolidine vs. Heparin: 71% Reduction in CRBSI Risk in Pivotal Phase 3 Hemodialysis Trial

In a randomized, double-blind, active-control, phase 3 study (LOCK IT-100) involving 795 hemodialysis patients, a catheter lock solution of taurolidine 13.5 mg/mL plus heparin 1000 units/mL demonstrated a 71% reduction in the risk of developing a catheter-related bloodstream infection (CRBSI) compared to heparin 1000 units/mL alone [1]. The event rates were 0.13 per 1000 catheter days for the taurolidine/heparin group versus 0.46 per 1000 catheter days for the heparin-only group (HR 0.29, 95% CI 0.14-0.62, P < 0.001) [1]. This reduction was achieved with a comparable safety profile and no increase in catheter removal for any reason or loss of patency [1].

Catheter-related bloodstream infection Hemodialysis Clinical trial

Taurolidine vs. Saline: 77% Reduction in Recurrent CRBSI and 91% Reduction in CVC Removals in Chronic Intestinal Failure Patients

A double-blind, placebo-controlled trial in 61 adult patients with chronic intestinal failure (CIF) reliant on home parenteral support (HPS) compared a 1.35% taurolidine catheter lock solution to 0.9% saline [1]. Over 17,809 treatment days, the taurolidine group experienced 6 CRBSIs versus 27 in the saline group, corresponding to incidence rates of 0.35 and 1.46 per 1,000 central venous catheter (CVC) days, respectively [1]. Taurolidine significantly reduced the rate of recurrent CRBSIs by 77% (HR 0.23, 95% CI 0.09-0.62, p-exact = 0.009) and lowered the rate of CVC removals due to CRBSI by 91% (HR 0.09, 95% CI 0.02-0.43, p-exact = 0.002) [1].

Catheter-related bloodstream infection Chronic intestinal failure Home parenteral support

Taurolidine vs. Minocycline: Superior Biofilm Eradication (3.63 vs. 2.12 log10 CFU Reduction) in Periodontitis Model

An in vitro study comparing a 3% taurolidine gel (TLG3, equivalent to 30 mg/mL taurolidine) to minocycline microspheres (MINO, 1000 μg/mL) against a multi-species periodontal biofilm demonstrated significantly greater biofilm eradication with taurolidine [1]. The TLG3 gel achieved a 3.63 log10 reduction in colony-forming units (CFU), whereas minocycline achieved only a 2.12 log10 reduction [1]. Additionally, taurolidine gels exhibited a post-antimicrobial effect, though less pronounced than minocycline [1].

Biofilm Periodontitis Antimicrobial lock

Taurolidine vs. Taurultam: Superior Bactericidal Activity (2.0% w/v > 4.5% w/v) Against E. coli Due to Formaldehyde Release

A direct comparison of taurolidine and its structural analog taurultam against a clinical isolate of Escherichia coli revealed that taurolidine (2.0% w/v) possesses greater bactericidal activity than taurultam (4.5% w/v) [1]. The study attributed this enhanced activity to the presence of sublethal concentrations of formaldehyde (methylene glycol) in taurolidine solutions, which taurultam lacks [1]. Both compounds produced biphasic death rates, but taurolidine exhibited a steeper initial slope, indicating faster initial kill kinetics [1].

Antimicrobial mechanism Structural analog Formaldehyde release

Taurolidine: Optimal Use Cases and Application Scenarios Supported by Quantitative Evidence


Hemodialysis Catheter Lock Solution for CRBSI Prevention

Based on the 71% reduction in CRBSI risk demonstrated in the LOCK IT-100 phase 3 trial [1], taurolidine 13.5 mg/mL with heparin 1000 units/mL is the evidence-based choice for preventing bloodstream infections in hemodialysis patients with central venous catheters. This application is supported by FDA approval of the DefenCath formulation.

Long-Term Central Venous Catheter Management in Home Parenteral Support

The 77% reduction in recurrent CRBSI and 91% reduction in CVC removals observed with 1.35% taurolidine lock compared to saline [2] make it the preferred solution for managing long-term vascular access in patients with chronic intestinal failure reliant on home parenteral support. This real-world evidence validates its use in reducing costly and morbid infectious complications.

Adjunctive Topical Antimicrobial for Periodontitis and Peri-Implant Infections

In vitro data showing a 3.63 log10 CFU reduction in multi-species biofilms by 3% taurolidine gel, compared to a 2.12 log10 reduction with minocycline [3], positions taurolidine as a potent adjunctive topical agent for managing periodontal and peri-implant biofilms. Its concentration-dependent efficacy warrants further clinical investigation.

Investigation of Antineoplastic Activity in Peritoneal Metastases

Preclinical studies indicate that taurolidine, particularly when applied via pressurized intra-peritoneal aerosol chemotherapy (PIPAC), exerts a cytotoxic effect on colon carcinoma cells [4]. While not yet established as a standard of care, this evidence supports further research into taurolidine as a potential palliative treatment for peritoneal metastases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taurolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.